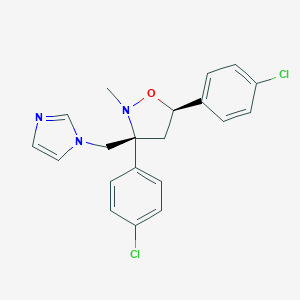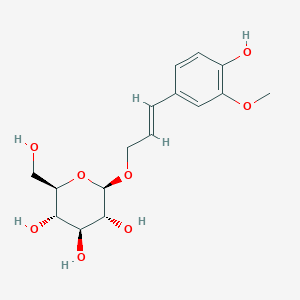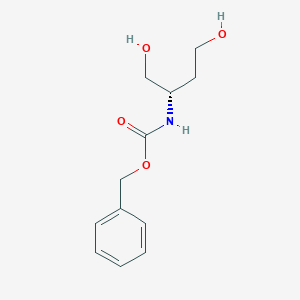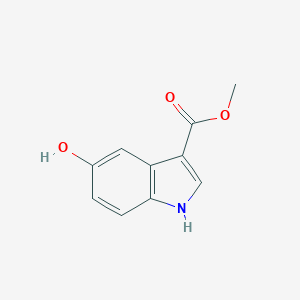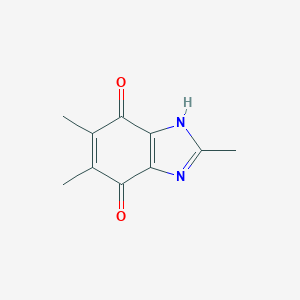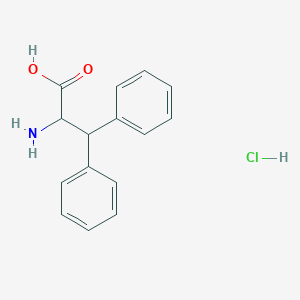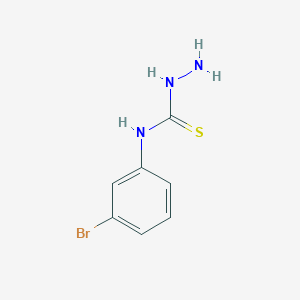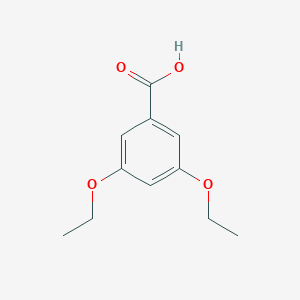
Ethyl bromo(pyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bromo(pyridin-2-yl)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid that is soluble in organic solvents like chloroform and ethanol. Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It is used in the synthesis of pyridine derivatives, which have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties. Ethyl bromo(pyridin-2-yl)acetate is also used in the synthesis of heterocyclic compounds, which have various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl bromo(pyridin-2-yl)acetate is not well understood. However, it is believed to act as a nucleophile and undergo various reactions like substitution, addition, and elimination reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well studied. However, it is believed to have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl bromo(pyridin-2-yl)acetate in lab experiments are that it is readily available and easy to handle. However, the limitations of using Ethyl bromo(pyridin-2-yl)acetate are that it is a toxic and flammable compound and should be handled with care.
Orientations Futures
There are various future directions for the use of Ethyl bromo(pyridin-2-yl)acetate in scientific research. One direction is the synthesis of new pyridine derivatives with improved biological activities. Another direction is the synthesis of heterocyclic compounds with new structures and properties. Ethyl bromo(pyridin-2-yl)acetate can also be used in the synthesis of new materials like polymers and nanoparticles.
Conclusion:
In conclusion, Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It has various scientific research applications like the synthesis of pyridine derivatives and heterocyclic compounds. The mechanism of action and biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well understood. It has advantages and limitations for lab experiments and has various future directions for scientific research.
Propriétés
Numéro CAS |
123761-15-9 |
|---|---|
Nom du produit |
Ethyl bromo(pyridin-2-yl)acetate |
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
Clé InChI |
JNOYCFAVJXWZTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

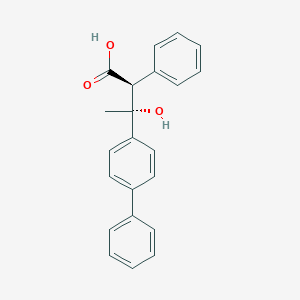
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
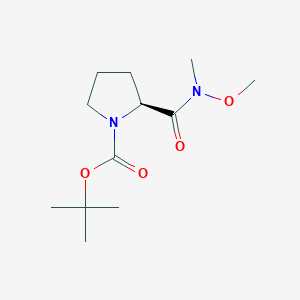
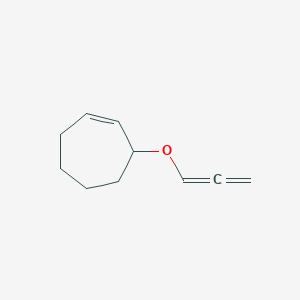
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
